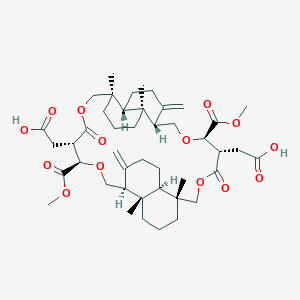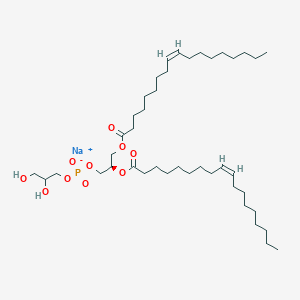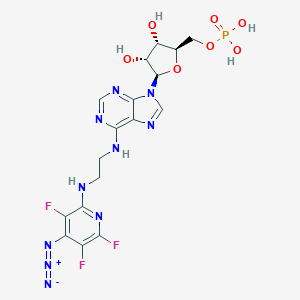
N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate (ATP-Azide) is a chemical compound used in scientific research. It is a modified form of adenosine triphosphate (ATP), a molecule that provides energy to cells. ATP-Azide has been synthesized to study the mechanism of action of ATP in cells and to investigate its biochemical and physiological effects.
Wirkmechanismus
N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate works by binding to the same target proteins as ATP, but with the addition of an azide group. This azide group can then be used to attach a fluorescent or biotin tag, allowing researchers to visualize or isolate the target protein. N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate can also be used to inhibit the activity of ATP-dependent enzymes by binding to their active sites.
Biochemical and Physiological Effects:
N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate has been shown to have similar biochemical and physiological effects as ATP. It can stimulate the release of neurotransmitters, modulate ion channel activity, and regulate the activity of enzymes involved in energy metabolism. N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate has also been shown to induce cell death in cancer cells, making it a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate in lab experiments include its specificity for ATP-binding proteins, its ability to label and isolate target proteins, and its potential therapeutic applications. The limitations of using N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate include its toxicity at high concentrations, its potential interference with other cellular processes, and the need for specialized equipment and expertise to work with azide-containing compounds.
Zukünftige Richtungen
There are many potential future directions for research using N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate. One area of interest is the development of new therapeutic agents based on the biochemical and physiological effects of N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate. Another area of interest is the use of N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate to study the role of ATP in disease processes, such as cancer and neurodegenerative disorders. Additionally, N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate could be used to investigate the regulation of ATP synthesis and degradation in different cell types and under different physiological conditions.
Synthesemethoden
The synthesis of N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate involves the modification of ATP by the addition of an azide group to the pyridine ring. This is achieved through a reaction between ATP and 4-azido-3,5,6-trifluoropyridine-2-amine. The resulting product, N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate, is purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate has been widely used in scientific research to study the mechanism of action of ATP in cells. It has been used to investigate the binding of ATP to its target proteins, such as ion channels, receptors, and enzymes. N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate has also been used to study the transport of ATP across cell membranes and the regulation of ATP synthesis and degradation.
Eigenschaften
CAS-Nummer |
119304-29-9 |
|---|---|
Produktname |
N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate |
Molekularformel |
C17H18F3N10O7P |
Molekulargewicht |
562.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[6-[2-[(4-azido-3,5,6-trifluoropyridin-2-yl)amino]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H18F3N10O7P/c18-7-9(28-29-21)8(19)14(27-13(7)20)22-1-2-23-15-10-16(25-4-24-15)30(5-26-10)17-12(32)11(31)6(37-17)3-36-38(33,34)35/h4-6,11-12,17,31-32H,1-3H2,(H,22,27)(H,23,24,25)(H2,33,34,35)/t6-,11-,12-,17-/m1/s1 |
InChI-Schlüssel |
SVKFLRCQHUOPDJ-CEHHXFADSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCNC4=NC(=C(C(=C4F)N=[N+]=[N-])F)F |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCNC4=NC(=C(C(=C4F)N=[N+]=[N-])F)F |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCNC4=NC(=C(C(=C4F)N=[N+]=[N-])F)F |
Andere CAS-Nummern |
119304-29-9 |
Synonyme |
N(6)-(N((4-azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate N(6)-azido-TFP-AMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





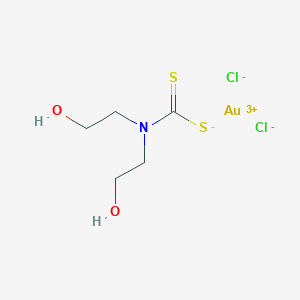

![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)

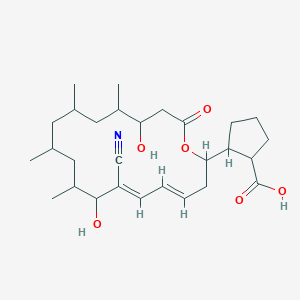
![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
